N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea
Description
Properties
Molecular Formula |
C26H35N5S |
|---|---|
Molecular Weight |
449.7 g/mol |
IUPAC Name |
1-(2-aminocyclohexyl)-3-[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl]thiourea |
InChI |
InChI=1S/C26H35N5S/c1-2-17-16-31-14-12-18(17)15-24(31)25(20-11-13-28-22-9-5-3-7-19(20)22)30-26(32)29-23-10-6-4-8-21(23)27/h2-3,5,7,9,11,13,17-18,21,23-25H,1,4,6,8,10,12,14-16,27H2,(H2,29,30,32) |
InChI Key |
LHDSISASGSUGCB-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)NC(=S)NC5CCCCC5N |
Origin of Product |
United States |
Preparation Methods
Substrate Preparation: Cyclohexanone Oxime
Cyclohexanone oxime serves as the precursor, prepared by reacting cyclohexanone with hydroxylamine hydrochloride under acidic conditions. The oxime is isolated via filtration and recrystallization, achieving >98% purity.
Asymmetric Hydrogenation with Chiral Ruthenium Catalysts
The oxime undergoes asymmetric hydrogenation using a chiral ruthenium catalyst, such as chlorine{(1R,2R)-(-)-2-amino-1,2-diphenylethylamino}(p-cymene)ruthenium(II). Key parameters include:
-
Solvent : Methanol or dimethylformamide (DMF)
-
Hydrogen Source : Ammonium formate (3 equiv)
-
Catalyst Loading : 1–3 mol%
-
Temperature : Room temperature (25°C)
-
Reaction Time : 12–24 hours
This method yields (1R,2R)-2-aminocyclohexylamine with 93–96% enantiomeric excess (ee) and 96% chemical purity after distillation. The stereochemical outcome arises from the catalyst’s ability to differentiate prochiral faces via π-π interactions and hydrogen bonding with the oxime substrate.
Functionalization of Cinchona Alkaloids to Thiourea Derivatives
Cinchona alkaloids (e.g., cinchonidine, cinchonine) are modified to introduce the thiourea moiety. The protocol follows established methodologies for cinchona-based organocatalysts.
Activation of Cinchona Amine
The tertiary amine in cinchonidine is protonated under acidic conditions (e.g., HCl in THF), enhancing its electrophilicity for subsequent thiourea formation.
Thiourea Coupling Reaction
The protonated cinchona amine reacts with an isothiocyanate derivative of (1R,2R)-2-aminocyclohexylamine. Two approaches are viable:
-
Direct Coupling :
-
(1R,2R)-2-aminocyclohexylamine is treated with thiophosgene (CSCl₂) in dichloromethane to generate the corresponding isothiocyanate in situ.
-
The cinchona amine reacts with this isothiocyanate in THF at 0°C, yielding the thiourea product after 12 hours.
-
Yield : 75–85% (crude), increasing to 90–95% after silica gel chromatography.
-
-
Stepwise Activation :
Stereochemical Control and Optimization
The stereochemical integrity of both components is critical for catalytic activity. Key considerations include:
Influence of Catalyst Configuration on Enantioselectivity
Solvent and Temperature Effects
-
Polar Solvents : Methanol and DMF enhance solubility but may reduce reaction rates due to hydrogen bonding competition.
-
Nonpolar Solvents : Toluene or dichloromethane improve thiourea coupling efficiency by minimizing side reactions.
Purification and Characterization
Chromatographic Purification
The crude product is purified via flash chromatography (SiO₂, ethyl acetate/hexane gradient), removing unreacted amines and byproducts.
Analytical Validation
-
Chiral HPLC : Confirms enantiomeric excess (>96% ee) using a Chiralpak IA column (hexane/isopropanol, 90:10).
-
NMR Spectroscopy :
Comparative Analysis of Synthetic Routes
| Parameter | Direct Coupling | Stepwise Activation |
|---|---|---|
| Yield | 75–85% | 80–90% |
| Safety | Low (CSCl₂) | High |
| Stereochemical Purity | 96% ee | 98% ee |
| Scalability | Moderate | High |
Industrial-Scale Considerations
For large-scale production (>1 kg), the stepwise activation method is preferred due to:
-
Reduced toxicity (avoids thiophosgene).
-
Compatibility with continuous-flow reactors for isothiocyanate generation.
-
Lower purification costs (higher crude purity).
Chemical Reactions Analysis
Types of Reactions
1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the quinoline moiety or the thiourea linkage, leading to different products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline ring or the vinyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or reduced quinoline derivatives.
Scientific Research Applications
Scientific Research Applications
-
Medicinal Chemistry
- The compound is investigated for its potential as a therapeutic agent due to its unique structural features. Its thiourea linkage is known to impart diverse biological activities, making it a candidate for drug development.
-
Biological Studies
- Used in studies to understand interactions with biological targets such as enzymes and receptors, this compound helps elucidate mechanisms of action in various biological pathways.
-
Chemical Biology
- It serves as a tool to probe biological pathways and mechanisms, facilitating the understanding of complex biochemical processes.
-
Industrial Applications
- Potentially utilized in the development of new materials or as a catalyst in chemical reactions, showcasing its versatility beyond medicinal uses.
Antitumor Effects
In vitro studies demonstrated that N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea significantly inhibited the proliferation of several cancer cell lines. The mechanism involved modulation of signaling pathways related to cell survival and apoptosis.
Antimicrobial Activity
Research indicated effective antibacterial activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.
Synthesis Pathways
The synthesis typically involves multi-step organic synthesis techniques:
- Formation of the Thiourea Linkage : Achieved by reacting an amine with isothiocyanate.
- Cyclization Reactions : These reactions help form the cyclohexane structure.
- Chiral Resolution : Utilization of chiral catalysts or reagents ensures desired stereochemistry at specific centers.
Mechanism of Action
The mechanism of action of 1-((1R,2R)-2-Aminocyclohexyl)-3-(quinolin-4-yl(5-vinylquinuclidin-2-yl)methyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target being studied.
Comparison with Similar Compounds
Key Observations :
Antimicrobial and Anti-Inflammatory Potential
- Antimicrobial Activity : Ni(II) and Cu(II) complexes of N,N-dialkylthioureas exhibit moderate antimicrobial effects against Staphylococcus aureus and Escherichia coli (MIC: 12.5–50 µg/mL) .
Biological Activity
N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea is a complex organic compound with the molecular formula and a molecular weight of 449.65 g/mol. This compound is notable for its unique structural features, which include an aminocyclohexyl group, a quinoline moiety, and a thiourea linkage. Its potential biological activities have garnered significant interest in medicinal chemistry, particularly for applications in drug development.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The thiourea functional group is known for its diverse biological effects, including:
- Antitumor Activity : The compound has shown promise in inhibiting cancer cell growth through various mechanisms, potentially involving apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Studies suggest that this compound may exhibit activity against a range of bacterial and fungal pathogens, making it a candidate for further investigation in the field of infectious diseases.
Case Studies
- Antitumor Effects : In vitro studies demonstrated that this compound significantly inhibited the proliferation of several cancer cell lines. The mechanism involved the modulation of signaling pathways related to cell survival and apoptosis.
- Antimicrobial Activity : Research indicated that this compound displayed effective antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were determined using standard broth dilution methods, showing effectiveness comparable to established antibiotics.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (+)-Cinchonine | Contains a cinchona alkaloid structure | Used as a chiral auxiliary in synthesis |
| Benzotetramisole | Thiourea derivative | Exhibits anthelmintic properties |
| Camphorsultam | Chiral cyclic sulfonamide | Known for its use in asymmetric synthesis |
These compounds share some structural similarities but differ significantly in their specific biological activities and therapeutic applications.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic synthesis techniques:
- Formation of the Thiourea Linkage : This is achieved by reacting an amine with isothiocyanate.
- Cyclization Reactions : These reactions help in forming the cyclohexane structure.
- Chiral Resolution : Chiral catalysts or reagents are employed to ensure the desired stereochemistry at specific centers.
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-[(1R,2R)-2-Aminocyclohexyl]-N'-(9R)-cinchonan-9-ylthiourea, and how is stereochemical integrity maintained?
- Methodological Answer : The synthesis of chiral thiourea derivatives typically involves coupling cyclohexylamine intermediates with cinchona alkaloid-based isothiocyanates under controlled conditions. To preserve stereochemical purity, use chiral HPLC or circular dichroism (CD) for real-time monitoring . Reaction solvents (e.g., anhydrous DMF) and temperature gradients (0–25°C) are critical to minimize racemization .
Q. Which spectroscopic and crystallographic techniques are essential for structural elucidation of this compound?
- Methodological Answer : Single-crystal X-ray diffraction is definitive for resolving stereochemistry, as demonstrated in fluorenylmethyl carbamate derivatives . Complement with / NMR (in DMSO-d) and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For thiourea moieties, FT-IR analysis of N-H (3200–3350 cm) and C=S (1250–1300 cm) stretches is critical .
Q. How should researchers handle safety protocols for thiourea derivatives in laboratory settings?
- Methodological Answer : Adhere to NIOSH-approved respirators (N95) and ANSI Z87.1-certified eye protection when handling powdered thioureas. Use fume hoods for reactions releasing HS or volatile byproducts. Safety data sheets (SDS) for analogous compounds (e.g., N,N′-Dimethylthiourea) recommend immediate decontamination with 5% acetic acid for skin contact .
Advanced Research Questions
Q. How can AI-driven experimental design optimize reaction parameters for asymmetric synthesis of this compound?
- Methodological Answer : AI platforms like COMSOL Multiphysics enable multi-objective optimization of temperature, solvent polarity, and catalyst loading. For example, factorial design (e.g., Box-Behnken) reduces experimental trials by 60% while identifying optimal enantiomeric excess (ee) conditions. Real-time adjustments via machine learning algorithms improve yield reproducibility .
Q. What statistical approaches resolve contradictions in reported catalytic activity data for thiourea-based organocatalysts?
- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to decouple confounding variables like solvent dielectric constants vs. substrate steric effects. For inconsistent ee values, use response surface methodology (RSM) to map nonlinear relationships between reaction time and catalyst concentration .
Q. How do computational simulations enhance understanding of this compound’s interaction with biological targets?
- Methodological Answer : Molecular dynamics (MD) simulations (AMBER or GROMACS) model hydrogen-bonding interactions between the thiourea group and protein active sites. Density functional theory (DFT) calculations (B3LYP/6-311+G**) predict binding affinities and regioselectivity, validated via isothermal titration calorimetry (ITC) .
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis for preclinical studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
